molecular formula C12H11N9O2 B15012255 1-(4-amino-1,2,5-oxadiazol-3-yl)-5-methyl-N'-[(E)-pyridin-2-ylmethylidene]-1H-1,2,3-triazole-4-carbohydrazide

1-(4-amino-1,2,5-oxadiazol-3-yl)-5-methyl-N'-[(E)-pyridin-2-ylmethylidene]-1H-1,2,3-triazole-4-carbohydrazide

Cat. No.: B15012255
M. Wt: 313.28 g/mol
InChI Key: RQRMTLQYRPMONJ-GIDUJCDVSA-N
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Description

1-(4-AMINO-1,2,5-OXADIAZOL-3-YL)-5-METHYL-N’-[(E)-(PYRIDIN-2-YL)METHYLIDENE]-1H-1,2,3-TRIAZOLE-4-CARBOHYDRAZIDE is a complex organic compound that features a unique combination of functional groups, including oxadiazole, triazole, and pyridine. This compound is of significant interest in the fields of medicinal chemistry and materials science due to its potential biological activities and applications in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-AMINO-1,2,5-OXADIAZOL-3-YL)-5-METHYL-N’-[(E)-(PYRIDIN-2-YL)METHYLIDENE]-1H-1,2,3-TRIAZOLE-4-CARBOHYDRAZIDE typically involves multiple steps, starting from readily available precursors. One common method involves the cyclization of acyclic semicarbazide or thiosemicarbazide derivatives using reagents such as phosphorus oxychloride (POCl₃), phosphorus pentachloride (PCl₅), or polyphosphoric acid (PPA) .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes precise control of temperature, pressure, and the use of catalysts to facilitate the cyclization and subsequent functionalization steps.

Chemical Reactions Analysis

Types of Reactions

1-(4-AMINO-1,2,5-OXADIAZOL-3-YL)-5-METHYL-N’-[(E)-(PYRIDIN-2-YL)METHYLIDENE]-1H-1,2,3-TRIAZOLE-4-CARBOHYDRAZIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like sodium dichloroisocyanurate (SDCI) and reducing agents like NaBH₄. Reaction conditions often involve controlled temperatures and the use of solvents like toluene or ethanol.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

1-(4-AMINO-1,2,5-OXADIAZOL-3-YL)-5-METHYL-N’-[(E)-(PYRIDIN-2-YL)METHYLIDENE]-1H-1,2,3-TRIAZOLE-4-CARBOHYDRAZIDE has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1-(4-AMINO-1,2,5-OXADIAZOL-3-YL)-5-METHYL-N’-[(E)-(PYRIDIN-2-YL)METHYLIDENE]-1H-1,2,3-TRIAZOLE-4-CARBOHYDRAZIDE involves its interaction with molecular targets such as enzymes and receptors. The compound’s unique structure allows it to bind to specific sites, inhibiting or modulating the activity of these targets. This can result in various biological effects, including anti-cancer and anti-inflammatory activities .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 1-(4-AMINO-1,2,5-OXADIAZOL-3-YL)-5-METHYL-N’-[(E)-(PYRIDIN-2-YL)METHYLIDENE]-1H-1,2,3-TRIAZOLE-4-CARBOHYDRAZIDE apart is its combination of functional groups, which confer unique reactivity and biological activity. The presence of the pyridine ring, in particular, enhances its binding affinity to biological targets, making it a valuable compound in medicinal chemistry.

Properties

Molecular Formula

C12H11N9O2

Molecular Weight

313.28 g/mol

IUPAC Name

1-(4-amino-1,2,5-oxadiazol-3-yl)-5-methyl-N-[(E)-pyridin-2-ylmethylideneamino]triazole-4-carboxamide

InChI

InChI=1S/C12H11N9O2/c1-7-9(16-20-21(7)11-10(13)18-23-19-11)12(22)17-15-6-8-4-2-3-5-14-8/h2-6H,1H3,(H2,13,18)(H,17,22)/b15-6+

InChI Key

RQRMTLQYRPMONJ-GIDUJCDVSA-N

Isomeric SMILES

CC1=C(N=NN1C2=NON=C2N)C(=O)N/N=C/C3=CC=CC=N3

Canonical SMILES

CC1=C(N=NN1C2=NON=C2N)C(=O)NN=CC3=CC=CC=N3

solubility

11.8 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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